(E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide
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Description
(E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.353. The purity is usually 95%.
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Scientific Research Applications
Inhibition of SARS Coronavirus Helicase
A novel chemical compound, closely related to (E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide, has been found to suppress the enzymatic activities of SARS coronavirus helicase. This compound demonstrated inhibitory effects on ATP hydrolysis and double-stranded DNA unwinding, crucial in viral replication, without significant cytotoxicity, suggesting its potential as a SARS coronavirus inhibitor (Lee et al., 2017).
Enantioselective Ene-Reduction in Organic Synthesis
Research on E-2-cyano-3-(furan-2-yl) acrylamide, a compound structurally similar to this compound, shows its potential in green organic chemistry. Enantioselective ene-reduction of this compound by marine and terrestrial fungi was achieved, leading to a new compound with an uncommon CN-bearing stereogenic center. This demonstrates the compound's utility in the field of stereoselective organic synthesis (Jimenez et al., 2019).
Heat-Induced Contaminants in Food
Acrylamide and furan, chemical relatives of this compound, are notable as heat-induced contaminants in carbohydrate-rich food. Their presence and analysis in various foodstuffs highlight the importance of understanding and controlling these contaminants for food safety (Wenzl et al., 2007).
Strategies to Mitigate Acrylamide and Furan in Food
In the context of reducing acrylamide and furan levels in foods, related to the chemical family of this compound, research has focused on various technological measures. These include the use of asparaginase and thermal input reduction for prevention, along with vacuum treatment for removal from finished products (Anese et al., 2013).
Crystal Structure Analysis
The crystal structures of compounds in the same chemical class as this compound have been analyzed. These studies provide insights into the molecular conformation and interactions, important for understanding the chemical and physical properties of these compounds (Cheng et al., 2016).
Ionizing Radiation to Reduce Furan and Acrylamide Levels
Ionizing radiation has been investigated as a method to reduce furan and acrylamide levels in foods, relevant to the study of this compound and its relatives. This approach showed effectiveness in water but varying results in real foods, providing insights into potential food processing techniques (Fan & Maštovská, 2006).
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(9-4-14-10-12-23-13-14)19-15-5-7-16(8-6-15)20-11-2-1-3-18(20)22/h4-10,12-13H,1-3,11H2,(H,19,21)/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQGFQLMYROZOS-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C=CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.